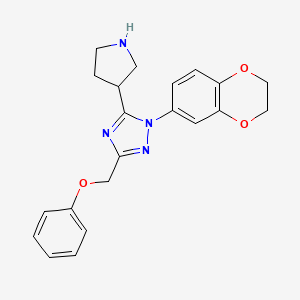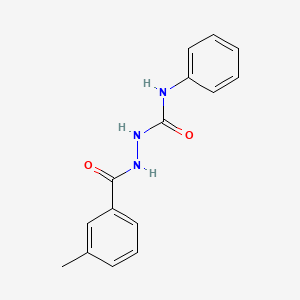
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide, also known as MPHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPHC is a hydrazine derivative that has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. In
Wirkmechanismus
The mechanism of action of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves its ability to inhibit the activity of topoisomerase II, an enzyme that is crucial for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents the proper functioning of cancer cells, ultimately leading to their death. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can also contribute to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It has been found to induce cell cycle arrest at the G2/M phase, leading to the accumulation of DNA damage and eventual cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes for the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antitumor activity against a variety of cancer cell lines, making it a useful tool for studying cancer biology and potential therapies. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results. Additionally, this compound has not yet been tested in clinical trials, so its potential for use in human cancer therapy is still unknown.
Zukünftige Richtungen
There are several future directions for 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide research. One area of interest is in understanding its mechanism of action more fully, which could provide insight into potential targets for cancer therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and eventually in clinical trials. Finally, there is potential for the development of this compound derivatives or analogs that could exhibit improved potency or selectivity for specific cancer types. Overall, this compound is a promising compound for cancer research, and further investigation is warranted to fully understand its potential as a cancer therapeutic.
Synthesemethoden
The synthesis of 2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide involves the reaction of 3-methylbenzoylhydrazine with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis of this compound has been optimized to improve yield and purity, and it can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(3-methylbenzoyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and melanoma. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer therapeutic.
Eigenschaften
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11-6-5-7-12(10-11)14(19)17-18-15(20)16-13-8-3-2-4-9-13/h2-10H,1H3,(H,17,19)(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQECYXWBDZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)
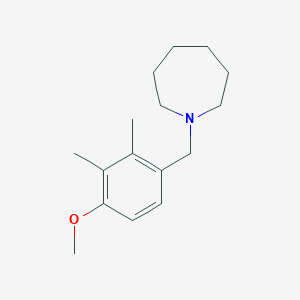
![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)
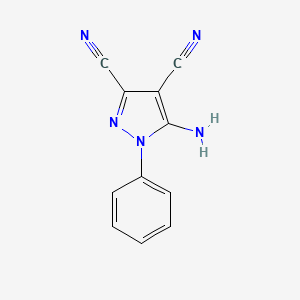
![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5685752.png)
![2-[5-(isopropoxymethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685763.png)
![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)

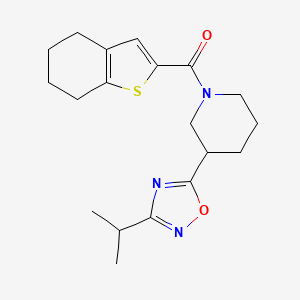

![5-chloro-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5685788.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)
![[(3R*,5R*)-1-[(5-methyl-4-isoxazolyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5685799.png)
